molecular formula C18H21ClFN3O4 B055190 Ofloxacin Hydrochloride CAS No. 118120-51-7

Ofloxacin Hydrochloride

Numéro de catalogue: B055190
Numéro CAS: 118120-51-7
Poids moléculaire: 397.8 g/mol
Clé InChI: CAOOISJXWZMLBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ofloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic with the chemical formula C₁₈H₂₀FN₃O₄·HCl and a molecular weight of 397.83 g/mol . It functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, thereby disrupting DNA replication and repair . Clinically, it is used to treat a broad spectrum of bacterial infections, including urinary tract infections, respiratory tract infections (e.g., bronchitis), and ophthalmic conditions . The compound exhibits good oral bioavailability and is stable under standard storage conditions (room temperature) . Analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 274–300 nm are commonly employed for its quantification in pharmaceutical formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ofloxacin Hydrochloride involves several key steps:

    Formation of the Quinolone Core: The process begins with the formation of the quinolone core structure. This is typically achieved through a cyclization reaction involving an aromatic amine and a carboxylic acid derivative.

    Fluorination: The introduction of a fluorine atom at the 8-position of the quinolone ring is a crucial step. This is usually done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Piperazine Substitution: The piperazine ring is introduced at the 7-position of the quinolone core. This step often involves nucleophilic substitution reactions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base of Ofloxacin with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Ofloxacin Hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Ofloxacin, which may have different pharmacological properties and applications .

Applications De Recherche Scientifique

Medical Uses

Ofloxacin is indicated for a range of bacterial infections due to its effectiveness against both gram-positive and gram-negative bacteria. Below is a summary of its primary medical applications:

Condition Formulation Notes
PneumoniaOral/IVEffective against community-acquired pneumonia.
Urinary Tract InfectionsOral/IVUsed for uncomplicated and complicated cases.
Skin and Soft Tissue InfectionsOral/IVTreats acute bacterial exacerbations of chronic obstructive pulmonary disease (COPD).
Sexually Transmitted InfectionsOralEffective for non-gonococcal urethritis and cervicitis.
Otitis Externa and MediaTopical (Otic Solution)Used in pediatric and adult patients with perforated tympanic membranes.
Gastrointestinal InfectionsOralTreats traveler's diarrhea and certain types of enteric fever.

Pharmacological Profile

Ofloxacin acts by inhibiting bacterial DNA gyrase, which is essential for DNA replication, leading to bactericidal effects. It has good oral bioavailability and a longer half-life compared to some other fluoroquinolones, making it suitable for outpatient treatment regimens .

Cutaneous Reactions in Children

A study documented several cases of adverse cutaneous reactions in children treated with oral ofloxacin. The reactions included maculopapular rashes, which resolved upon discontinuation of the drug. The severity varied, with some cases developing into more serious conditions such as Stevens-Johnson syndrome .

Ofloxacin-Induced Psychosis

A rare case reported a 30-year-old female who developed hallucinations and delusions after taking ofloxacin for a respiratory infection. This highlights the potential for serious psychiatric side effects associated with fluoroquinolone use .

Safety and Side Effects

While generally well-tolerated, ofloxacin can cause several side effects, including:

  • Gastrointestinal Issues: Nausea, vomiting, diarrhea.
  • Central Nervous System Effects: Headaches, dizziness, and in rare cases, psychosis.
  • Dermatological Reactions: Rashes, photosensitivity, and severe skin reactions like toxic epidermal necrolysis.
  • Tendon Rupture: Particularly in older patients or those on concurrent corticosteroids.

Monitoring is crucial when prescribing ofloxacin, especially in populations with renal or hepatic impairments .

Emerging Applications

Recent research has explored the potential of ofloxacin beyond traditional antibiotic use:

  • Neuropathological Diseases: Studies suggest that when combined with drug delivery systems, ofloxacin may disrupt actin aggresomes associated with neurodegenerative diseases .
  • Gastroretentive Formulations: Innovative formulations such as gastroretentive floating microspheres have been developed to enhance the bioavailability of ofloxacin in treating gastrointestinal infections .

Mécanisme D'action

Ofloxacin Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, leading to the cessation of DNA replication and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

Structural and Pharmacokinetic Differences

Fluoroquinolones share a core bicyclic structure but differ in substituents, which influence their pharmacokinetics and spectrum of activity.

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (min) Key Structural Features
Ofloxacin Hydrochloride C₁₈H₂₀FN₃O₄·HCl 397.83 3.5–4.3 Racemic mixture; methylpiperazinyl group
Levthis compound C₁₈H₂₀FN₃O₄·HCl 397.83 S-(-) enantiomer of ofloxacin
Ciprthis compound C₁₇H₁₈FN₃O₃·HCl·H₂O 385.82 2.7 Cyclopropyl group at N1 position
Lomefloxacin Hydrochloride C₁₇H₁₉F₂N₃O₃·HCl 387.80 Difluorinated quinolone

Key Observations :

  • Levofloxacin , the active S-isomer of ofloxacin, exhibits enhanced potency against Gram-positive bacteria due to stereospecific binding .
  • Ciprofloxacin’s cyclopropyl group broadens its activity against Gram-negative pathogens like Pseudomonas aeruginosa .
  • Lomefloxacin ’s difluorination improves tissue penetration but increases photosensitivity risk .

Antimicrobial Spectrum

Compound Gram-Positive Coverage Gram-Negative Coverage Anaerobic Coverage Notable Clinical Uses
This compound Moderate Broad Limited UTIs, respiratory infections
Ciprthis compound Moderate Excellent Limited Complicated UTIs, anthrax prophylaxis
Moxifloxacin Hydrochloride Strong Broad Moderate Intra-abdominal infections, pneumonia
Levthis compound Strong Broad Limited Pneumonia, sinusitis

Key Observations :

  • Moxifloxacin demonstrates superior activity against anaerobes and atypical pathogens (e.g., Chlamydia) due to its 8-methoxy substituent .
  • Ofloxacin and levofloxacin are preferred for community-acquired pneumonia, while ciprofloxacin excels in Gram-negative infections .

Key Observations :

  • All fluoroquinolones carry FDA warnings for tendon rupture and CNS effects, but moxifloxacin has additional risks of QT prolongation .
  • Ciprofloxacin interacts strongly with theophylline, requiring dose adjustments .

Analytical Methodologies

Compound HPLC Mobile Phase Detection Wavelength (nm) Linearity Range (µg/mL) Recovery (%)
This compound Methanol:water (50:50, pH 4.9) 274 10–60 99.57
Ciprthis compound Acetonitrile:water:TEA (25:75) 300 5–50 98–102
Levthis compound Phosphate buffer:ACN (80:20) 294 1–30 99.2

Key Observations :

  • Ofloxacin and ciprofloxacin are often analyzed together using isocratic RP-HPLC with triethylamine (TEA) to improve peak symmetry .
  • Method validation parameters (accuracy, precision) comply with ICH guidelines across studies .

Activité Biologique

Ofloxacin hydrochloride is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article explores its biological activity, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

Ofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria. By interfering with these enzymes, ofloxacin prevents bacterial cell division and ultimately leads to cell death. This mechanism makes it effective against both Gram-positive and Gram-negative bacteria, as well as some anaerobes.

Pharmacokinetics

The pharmacokinetic profile of ofloxacin highlights its rapid absorption and extensive tissue distribution. Key pharmacokinetic parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Ofloxacin

Dose (mg)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)
2001.7 ± 0.31.5 ± 0.34.9~98
3002.6 ± 0.41.7 ± 0.54.6~98
4003.7 ± 0.71.8 ± 0.63.8~98

Ofloxacin achieves peak serum concentrations within one to two hours post-administration, with a half-life ranging from approximately 4 to 6 hours depending on the population studied . The drug is predominantly eliminated via renal excretion, with minimal metabolism observed .

In Vitro Antibacterial Activity

Numerous studies have assessed the in vitro activity of ofloxacin against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Table 2: MIC Values of Ofloxacin Against Selected Bacteria

Bacterial StrainMIC (µg/mL)
Escherichia coli0.2
Staphylococcus aureus0.5
Pseudomonas aeruginosa0.3
Enterococcus faecalis0.4

These results demonstrate that ofloxacin maintains potent activity against a range of clinically relevant pathogens .

Case Studies and Clinical Efficacy

Clinical trials have validated the efficacy of ofloxacin in treating various infections, particularly urinary tract infections (UTIs) and respiratory tract infections:

  • Urinary Tract Infections : A study involving patients with complicated UTIs showed that treatment with ofloxacin resulted in a significant reduction in bacterial counts and clinical symptoms compared to placebo .
  • Respiratory Infections : In patients with community-acquired pneumonia, ofloxacin demonstrated comparable efficacy to other antibiotics like ciprofloxacin, highlighting its role as a viable treatment option .

Novel Formulations Enhancing Activity

Recent research has focused on enhancing the bioavailability and therapeutic efficacy of ofloxacin through novel drug delivery systems:

  • Solid Lipid Nanoparticles (SLN) : A study found that ofloxacin-loaded SLN increased the bioavailability by approximately 2.27-fold compared to free drug formulations, extending the mean residence time from about 10.5 hours to over 43 hours .

Table 3: Comparative Pharmacokinetics of Ofloxacin Formulations

Formulation TypeCmax (µg/mL)Tmax (h)AUC (µg·h/mL)
Free Ofloxacin1.20.6-
Ofloxacin-SLN3.640.33Increased by 2.27-fold

This enhancement suggests that SLN formulations could provide more effective treatment options for infections requiring sustained drug levels .

Q & A

Q. Basic: What is the molecular mechanism of action of Ofloxacin Hydrochloride against bacterial targets?

This compound, a fluoroquinolone antibiotic, primarily inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. DNA gyrase is essential for introducing negative supercoils into DNA during replication, while topoisomerase IV resolves interlinked daughter chromosomes. By binding to these enzymes, Ofloxacin stabilizes DNA-enzyme complexes, causing double-strand DNA breaks and triggering bacterial apoptosis. Methodologically, enzyme inhibition assays (e.g., gel electrophoresis to visualize DNA supercoiling) and mutant strain studies (e.g., gyrA mutations conferring resistance) are used to validate its mechanism .

Q. Basic: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely employed. For instance, a validated HPLC method uses a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and detection at 294 nm. Experimental design (e.g., Box-Behnken) optimizes parameters like flow rate and injection volume to enhance resolution and sensitivity. Spectrophotometric methods (e.g., UV-Vis at 294 nm) and electrochemiluminescence (ECL) using Ru(bpy)₃²⁺-nanocomposite-modified electrodes are also effective for trace analysis .

Q. Advanced: How can pharmacokinetic parameters of this compound be modeled in vivo?

A two-compartmental open model is commonly applied. For example, in pharmacokinetic studies on Carassius auratus (crucian carp), parameters like absorption half-life (t₁/₂α = 0.63 h), distribution half-life (t₁/₂β = 4.96 h), and elimination half-life (t₁/₂γ = 47.79 h) were derived using plasma concentration-time data. Nonlinear regression analysis (e.g., WinNonlin®) and Bayesian estimation are critical for modeling drug absorption, bioavailability, and tissue penetration .

Q. Advanced: What experimental approaches identify resistance mechanisms to this compound?

Resistance often arises from mutations in gyrA (DNA gyrase) or parC (topoisomerase IV) genes. Methods include:

  • PCR and sequencing of target genes to detect mutations (e.g., Ser83Leu in gyrA).
  • Minimum inhibitory concentration (MIC) assays comparing wild-type and mutant strains.
  • Efflux pump inhibition studies using agents like phenylalanine-arginine β-naphthylamide (PAβN) to assess overexpression of multidrug resistance (MDR) pumps .

Q. Advanced: How do adsorption studies optimize this compound removal from wastewater?

Binary adsorption experiments using agricultural waste-derived adsorbents (e.g., Oryza sativa husk ash) evaluate competitive adsorption with other antibiotics (e.g., ciprofloxacin). Langmuir and Freundlich isotherm models quantify adsorption capacity, while kinetic studies (pseudo-second-order) assess rate mechanisms. Parameters like pH, temperature, and ionic strength are optimized via factorial design .

Q. Advanced: How is electrochemiluminescence (ECL) applied in this compound detection?

A nanocomposite electrode (multiwall carbon nanotube/SiO₂ sol-gel-Ru(bpy)₃²⁺) enhances ECL sensitivity. Ofloxacin acts as a co-reactant, amplifying the ECL signal. Method validation includes linearity (0.1–10 µM), limit of detection (LOD = 0.03 µM), and interference studies with structurally similar fluoroquinolones .

Q. Basic: What stability-indicating assays evaluate this compound under stress conditions?

Forced degradation studies under acidic, alkaline, oxidative, and thermal stress (e.g., 0.1M HCl, 70°C) are analyzed via HPLC. Peak purity plots (PDA detection) confirm no co-eluting degradation products. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life using ICH guidelines .

Q. Advanced: How do synergistic combinations enhance this compound efficacy?

Checkerboard assays determine fractional inhibitory concentration indices (FICI) for combinations with β-lactams or aminoglycosides. Time-kill curves (0–24 h) quantify bactericidal synergy. In Pseudomonas aeruginosa models, Ofloxacin combined with ceftazidime reduces MICs by 4-fold, suggesting enhanced penetration or efflux pump inhibition .

Q. Advanced: What experimental design strategies improve HPLC method development?

Response surface methodology (RSM) with central composite design optimizes factors:

  • Independent variables : Mobile phase ratio, pH, flow rate.
  • Responses : Retention time, peak asymmetry, resolution.
    Statistical validation (ANOVA, lack-of-fit tests) ensures robustness. For example, a 3³ factorial design identified optimal acetonitrile:buffer (25:75 v/v) at pH 3.0 .

Q. Advanced: How is whole-genome sequencing (WGS) used to study resistance gene dissemination?

WGS of resistant isolates identifies plasmid-borne qnr genes or integron-associated aac(6')-Ib-cr. Bioinformatic tools (e.g., ResFinder, CARD) annotate resistance determinants. Phylogenetic analysis tracks clonal spread in hospital outbreaks, linking gyrA mutations to fluoroquinolone resistance .

Propriétés

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOOISJXWZMLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82419-36-1 (Parent)
Record name Ofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70922609
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118120-51-7
Record name Ofloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118120-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ofloxacin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Ofloxacin Hydrochloride
Reactant of Route 3
Reactant of Route 3
Ofloxacin Hydrochloride
Reactant of Route 4
Reactant of Route 4
Ofloxacin Hydrochloride
Reactant of Route 5
Ofloxacin Hydrochloride
Reactant of Route 6
Reactant of Route 6
Ofloxacin Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.